2,3-Dihydroxynaphthalene
Overview
Description
2,3-Dihydroxynaphthalene, also known as 2,3-Naphthalenediol, is an aromatic dihydroxy compound with the molecular formula C10H8O2. It is characterized by the presence of two hydroxyl groups at the ortho positions on the naphthalene ring. This compound is a polyhydroxy phenol and is slightly soluble in water but more soluble in alcohol and ether .
Mechanism of Action
Target of Action
2,3-Dihydroxynaphthalene (2,3-DHN), also known as Naphthalene-2,3-diol, is a polyhydroxy phenol . It is an aromatic dihydroxy compound having hydroxyl groups at ortho positions It is used in making dyes, pigments, fluorescent whiteners, tanning agents, antioxidants, and antiseptics .
Mode of Action
The mode of action of 2,3-DHN involves its interaction with various chemical reactions. For instance, it reacts with molybdenum (VI) complexes . It also participates in the asymmetric oxidative coupling polymerization using the Cu (I)-bisoxazoline complex as a catalyst . This reaction affords poly (2,3-dihydroxy-1,4-naphthylene), having a continuous 1,1′-bi-2-naphthol main chain structure . Another reaction involves the nitrodisplacement between nitrophthalodinitriles and 2,3-DHN .
Biochemical Pathways
One study highlights the role of 2,3-dhn in the microbial degradation of naphthalene and substituted naphthalenes . In this process, a ring-cleaving dioxygenase, 1,2-dihydroxynaphthalene dioxygenase (12DHNDO), converts 1,2-dihydroxynaphthalene to 2-hydroxychromene-2-carboxylic acid . An enzymatic cis-trans isomerization forms trans-o-hydroxybenzylidene pyruvate, which gets cleaved by a hydratase-aldolase to salicylaldehyde and pyruvate .
Pharmacokinetics
It is known that the compound has a melting point of 161-165 °c .
Result of Action
The result of the action of 2,3-DHN is the production of various compounds through chemical reactions. For instance, it can be used to construct dinaphtho [2,1-b;2′,3′-d]furan-6-ol, via a dehydration reaction in the presence of strong acid . It can also serve as a fused ring catecholate type ligand for the surface modification of nanocrystalline TiO2 particles .
Action Environment
The action environment of 2,3-DHN can influence its action, efficacy, and stability. It is known that the compound should be stored below +30°C .
Biochemical Analysis
Biochemical Properties
2,3-Dihydroxynaphthalene plays a crucial role in biochemical reactions. It has been used as a reagent for the synthesis of aromatic polyamides, crown ethers, W (VI) complexes, and sulfonic acids . The compound interacts with various enzymes and proteins. For instance, it has been reported that this compound can interact with naphthalene-degrading enzymes, including naphthalene dioxygenase, 1,2-dihydroxynaphthalene dioxygenase, salicylaldehyde dehydrogenase, salicylate hydroxylase, and catechol 2,3-oxygenase .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used as a photocatalyst for the oxidation of this compound .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to ErbB4, disrupting the ErbB4/KITENIN complex and causing autophagic degradation of KITENIN . It also introduces a new defect energy level for trapping the photogenerated holes, enhancing charge separation and realizing the enhancement of photocurrent signal .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dihydroxynaphthalene can be synthesized through several methods:
Caustic Fusion: This method involves the caustic fusion of 3-hydroxynaphthalene-2,6-disulfonic acid followed by treatment with dilute sulfuric acid under pressure.
Acid Desulfonation: Another method is the acid desulfonation of this compound-6-sulfonic acid.
Hydrogen Peroxide Oxidation: A more environmentally friendly method involves the oxidation of naphthalene using hydrogen peroxide in the presence of a catalyst and auxiliary agent at temperatures between 30-70°C.
Industrial Production Methods: The industrial production of this compound typically employs the caustic fusion method due to its higher yield and feasibility for large-scale production .
Chemical Reactions Analysis
2,3-Dihydroxynaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide to form quinones.
Substitution: The hydroxyl groups can participate in substitution reactions, such as nitrodisplacement reactions with nitrophthalodinitriles.
Polymerization: It can undergo oxidative coupling polymerization using catalysts like Cu(I)-bisoxazoline complexes to form poly(2,3-dihydroxy-1,4-naphthylene).
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, molybdenum(VI) complexes.
Catalysts: Cu(I)-bisoxazoline complexes.
Major Products:
Quinones: Formed through oxidation.
Poly(2,3-dihydroxy-1,4-naphthylene): Formed through oxidative coupling polymerization.
Scientific Research Applications
2,3-Dihydroxynaphthalene has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,3-Dihydroxynaphthalene can be compared with other dihydroxynaphthalene isomers:
1,2-Dihydroxynaphthalene: Similar in structure but with hydroxyl groups at the 1 and 2 positions.
1,3-Dihydroxynaphthalene: Hydroxyl groups at the 1 and 3 positions.
1,4-Dihydroxynaphthalene: Hydroxyl groups at the 1 and 4 positions.
2,6-Dihydroxynaphthalene: Hydroxyl groups at the 2 and 6 positions.
Uniqueness: this compound is unique due to the specific positioning of its hydroxyl groups, which allows it to participate in unique chemical reactions and form specific complexes that other isomers cannot .
Properties
IUPAC Name |
naphthalene-2,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNGUTKWMSBIBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2043903 | |
Record name | 2,3-Dihydroxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2043903 | |
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Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
Record name | 2,3-Dihydroxynaphthalene | |
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Vapor Pressure |
0.00000715 [mmHg] | |
Record name | 2,3-Dihydroxynaphthalene | |
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CAS No. |
92-44-4 | |
Record name | 2,3-Dihydroxynaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,3-Dihydroxynaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092444 | |
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Record name | 2,3-Dihydroxynaphthalene | |
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Record name | 2,3-Naphthalenediol | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2,3-Dihydroxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2043903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphthalene-2,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.961 | |
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Record name | 2,3-NAPHTHALENEDIOL | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9U131030Z | |
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Retrosynthesis Analysis
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